Rivaroxaban is a synthetically-derived anticoagulant agent that acts as a direct factor Xa inhibitor. [] It falls under the classification of oxazolidinones, a group of heterocyclic organic compounds characterized by a five-membered ring containing both nitrogen and oxygen atoms. [] Rivaroxaban has emerged as a significant focus in scientific research due to its potential in preventing and treating thromboembolic disorders. []
Rivaroxaban is classified as a direct Factor Xa inhibitor. Its chemical structure is derived from a morpholinone framework, which contributes to its pharmacological properties. The compound was first synthesized in the early 2000s and has since become an essential medication for managing conditions such as deep vein thrombosis, pulmonary embolism, and for stroke prevention in patients with atrial fibrillation .
The synthesis of Rivaroxaban involves several key steps, typically starting from 4-(4-aminophenyl)morpholin-3-one and utilizing various intermediates. The synthesis can be performed via different methods, including:
Rivaroxaban has the molecular formula and a molecular weight of approximately 435.88 g/mol. Its structure features:
Rivaroxaban undergoes several chemical reactions during its synthesis:
Rivaroxaban exerts its anticoagulant effect by selectively inhibiting Factor Xa, which is pivotal in both intrinsic and extrinsic pathways of coagulation. By inhibiting this enzyme:
Rivaroxaban exhibits several notable physical and chemical properties:
Rivaroxaban's primary applications include:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3